L-beta-aspartyl-L-aspartic acid

説明

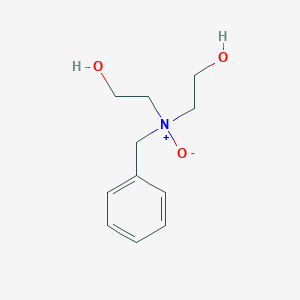

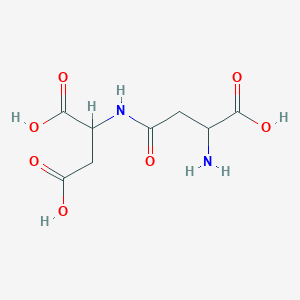

L-beta-aspartyl-L-aspartic acid, also known as L-B-aspartyl-L-aspartate, belongs to the class of organic compounds known as hybrid peptides. Hybrid peptides are compounds containing at least two different types of amino acids (alpha, beta, gamma, delta) linked to each other through a peptide bond .

Synthesis Analysis

A new efficient synthetic approach for the preparation of Nα-protected β-L-aspartyl-L-aspartic acid dipeptide was elaborated. The distinctive features of the developed approach include utilization of readily available starting materials (Cbz-asparagine and dimethyl aspartate), aspartimide formation suppression employing electrostatic effect in a final deprotection step and an employment of a novel reagent for transformation of protected asparagine derivative into the corresponding aspartic acid .Molecular Structure Analysis

L-beta-aspartyl-L-aspartic acid is a compound containing at least two different types of amino acids (alpha, beta, gamma, delta) linked to each other through a peptide bond . Each sample was dissolved in Milli-Q water to make a stock solution of approximate 2 mM concentration, and then was diluted to a final concentration of 30 μM in a solution containing 8 mol/L of sodium acetate and methanol/water/formic acid at a ratio 49.5:49.5:1, (vol/vol/vol) for direct ESI-MS analysis .Chemical Reactions Analysis

Isomerization of aspartic acid (Asp) in therapeutic proteins could lead to safety and efficacy concerns. Thus, accurate quantitation of various Asp isomerization along with kinetic understanding of the variant formations is needed to ensure optimal process development and sufficient product quality control .Physical And Chemical Properties Analysis

L-beta-aspartyl-L-aspartic acid is possibly soluble (in water) and a very strong basic compound (based on its pKa) . It is also known to have various isomers .科学的研究の応用

Post-Translational Modification in Vitamin K-dependent Coagulation Proteins

L-beta-aspartyl-L-aspartic acid plays a role in the post-translational modification of several vitamin K-dependent coagulation proteins. This modification, known as beta-hydroxylation of aspartic acid, is crucial for the proper functioning of these proteins. The modification can be studied in vitro using synthetic substrates and mammalian cell extracts or liver microsomes, shedding light on the enzymatic activities involved in this process (Gronke et al., 1989).

Role in Serum Aminopeptidases and Hypertension

L-beta-aspartyl-L-aspartic acid is implicated in the functioning of serum aminopeptidases, enzymes that play a part in the regulation of blood pressure. Specifically, it is involved in the release of aspartic acid from angiotensin II, a peptide hormone that controls blood pressure. The study of these enzymes can provide insights into the biochemical pathways involved in hypertension (Nagatsu et al., 1965).

Repair of Aged Membrane Proteins

Research indicates that L-beta-aspartyl-L-aspartic acid may be involved in the repair of aged membrane proteins in human erythrocytes. Methylation of aspartyl residues, including those in the D configuration, might play a role in recognizing and repairing racemized aspartyl residues in proteins, thus maintaining cellular integrity (McFadden & Clarke, 1982).

Understanding Protein Degradation

Studies on L-beta-aspartyl-L-aspartic acid contribute to our understanding of the degradation processes in proteins. Aspartyl and asparaginyl deamidation, isomerization, and racemization in synthetic peptides help in understanding how these processes alter protein structure and function, with implications for conditions like Alzheimer's disease (Geiger & Clarke, 1987).

Metabolism of β-Aspartyl Peptides

L-beta-aspartyl-L-aspartic acid is involved in the metabolism of β-aspartyl peptides. Glycosylasparaginase, an enzyme in glycoprotein metabolism, has been shown to hydrolyze β-aspartyl peptides, forming L-aspartic acid. This process is crucial for understanding the metabolism of these peptides in mammalian systems (Noronkoski et al., 1998).

Isomerization of Aspartyl Residues in Proteins

The isomerization of normal aspartyl peptides to isoaspartyl peptides, involving L-beta-aspartyl-L-aspartic acid, has implications for the recognition and potential correction of altered protein structures. This understanding is crucial for developing strategies to maintain protein function and cellular integrity, especially in long-lived cells like erythrocytes (McFadden & Clarke, 1986).

Studying Aged Proteins and D-Amino Acids

L-beta-aspartyl-L-aspartic acid is relevant in studying the presence of D-amino acids, especially D-aspartyl residues, in various proteins from elderly individuals. This area of research sheds light on the aging process at the molecular level and its implications for human health (Fujii et al., 2011).

将来の方向性

特性

IUPAC Name |

2-[(3-amino-3-carboxypropanoyl)amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O7/c9-3(7(14)15)1-5(11)10-4(8(16)17)2-6(12)13/h3-4H,1-2,9H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXAWLANLJYMEGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)NC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60298002 | |

| Record name | beta-Aspartylaspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-beta-aspartyl-L-aspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011163 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

L-beta-aspartyl-L-aspartic acid | |

CAS RN |

60079-22-3 | |

| Record name | NSC120024 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120024 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | beta-Aspartylaspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。